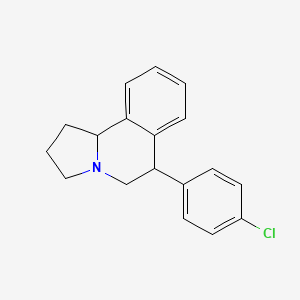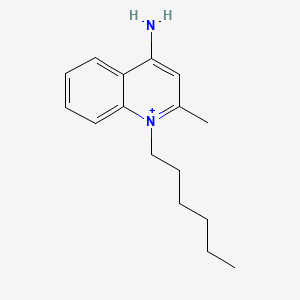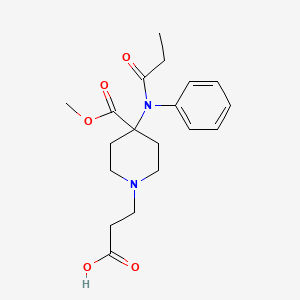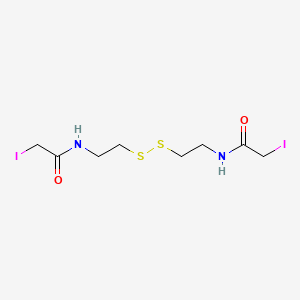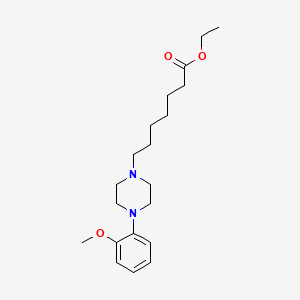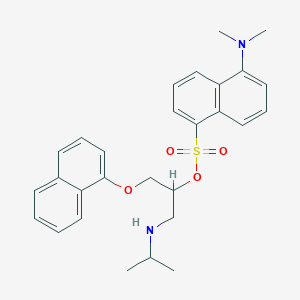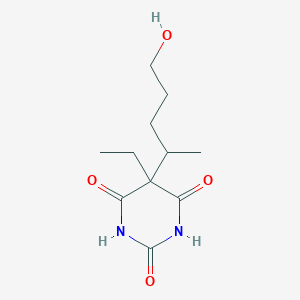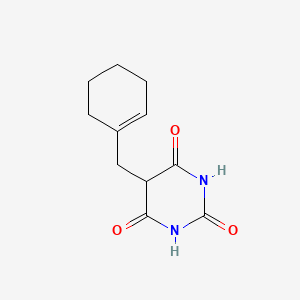
Norhexobarbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norhexobarbital is an organic compound with a unique structure that combines a cyclohexene ring with a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norhexobarbital typically involves the reaction of cyclohexene derivatives with diazinane-2,4,6-trione precursors. One common method involves the use of an acidic catalyst to facilitate the cyclization and rearrangement of the starting materials . The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Norhexobarbital undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazinane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Norhexobarbital has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Norhexobarbital involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Similar in structure but with different functional groups.
2-Cyclohexen-1-one, 3-methyl-: Shares the cyclohexene ring but differs in the substituents attached to the ring.
Uniqueness
Norhexobarbital is unique due to its combination of a cyclohexene ring with a diazinane-2,4,6-trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
718-67-2 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(cyclohexen-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H14N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H2,12,13,14,15,16) |
InChI Key |
KGANTANPQNMAFV-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |
Canonical SMILES |
C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |
Synonyms |
5-(1-cyclohexen-1-yl)-5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione norhexobarbital norhexobarbital, 2-(14)C-labeled cpd norhexobarbital, monosodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


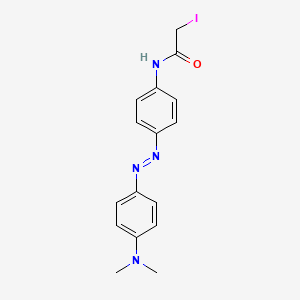
![(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol](/img/structure/B1212414.png)
